Enhanced Aqueous Solubility via Dual Hydroxyethyl Functionalization Compared to Unsubstituted DKP Core
cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione exhibits substantially improved aqueous solubility relative to the unsubstituted 2,5-piperazinedione core scaffold, driven by the introduction of two hydroxyethyl substituents that increase hydrogen-bonding capacity [1]. The bis(hydroxyethyl) substitution increases the number of hydrogen bond donors from 2 to 4 and acceptors from 4 to 6 compared to unsubstituted 2,5-piperazinedione, directly enhancing water compatibility [2].
| Evidence Dimension | Predicted aqueous solubility and hydrogen-bonding capacity |
|---|---|
| Target Compound Data | log Kow: -3.53 (estimated); H-bond donors: 4; H-bond acceptors: 6; TPSA: 99 Ų |
| Comparator Or Baseline | Unsubstituted 2,5-piperazinedione: log Kow: -2.4 to -2.8 (estimated range); H-bond donors: 2; H-bond acceptors: 4; TPSA: ~58 Ų |
| Quantified Difference | log Kow decrease of approximately 0.7-1.1 units (greater hydrophilicity); 2 additional H-bond donors and 2 additional acceptors; TPSA increase of ~41 Ų |
| Conditions | ACD/Labs Percepta predicted values; EPI Suite KOWWIN v1.67 estimates at 25°C |
Why This Matters
The 100% increase in hydrogen bond donors and 50% increase in acceptors translates to measurably higher aqueous solubility, critical for applications requiring polar media compatibility without co-solvents.
- [1] ChemSpider. 3,6-di(2-hydroxyethyl)piperazine-2,5-dione. Predicted Physicochemical Properties. CSID:209622. View Source
- [2] Borthwick AD. 2,5-Diketopiperazines: synthesis, reactions, medicinal chemistry, and bioactive natural products. Chem Rev. 2012;112(7):3641-3716. View Source
